molecular formula C14H22O B2562677 Isopropyladamantyl ketone CAS No. 68715-12-8

Isopropyladamantyl ketone

Cat. No.: B2562677
CAS No.: 68715-12-8
M. Wt: 206.329
InChI Key: LIIFEDVAAQVLIY-UHFFFAOYSA-N
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Description

Isopropyladamantyl ketone is an organic compound that belongs to the adamantane family. Adamantane is a tricyclic hydrocarbon known for its rigid and virtually stress-free structure, which makes its derivatives valuable in various fields of chemistry and industry . This compound features an adamantane core with an isopropyl group and a ketone functional group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyladamantyl ketone typically involves the functionalization of adamantane derivatives. One common method is the Friedel-Crafts acylation of adamantane with isopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ketone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyladamantyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, acid catalysts

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Imines

Mechanism of Action

The mechanism of action of isopropyladamantyl ketone involves its interaction with molecular targets through its carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding . The rigid adamantane core also contributes to its stability and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyladamantyl ketone is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(1-adamantyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIFEDVAAQVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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